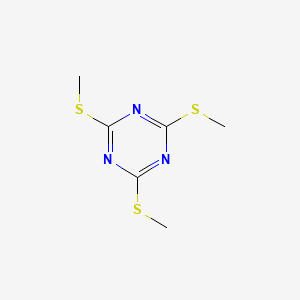
s-Triazine, 2,4,6-tris(methylthio)-
説明
“s-Triazine, 2,4,6-tris(methylthio)-” is a complexing reagent used in spectrophotometric analysis . It is commonly used as a reagent for the spectrophotometric determination of Fe (II) and total Fe . It can also be used to determine the amount of acetaminophen in samples through spectrophotometry .
Synthesis Analysis
The synthesis of “s-Triazine, 2,4,6-tris(methylthio)-” involves complex chemical reactions. The sulfonated analog (TPPTZ-S) of 2,4,6-tris [2′- (4′-phenylpyridyl)]- s -triazine has been synthesized and its analytical utility investigated . A convenient and flexible catalytic framework that includes a Cu catalyst, potassium phosphate as the base, and oxygen as the oxidant were used to successfully synthesize 2,4,6-trisubstituted or 2,6-disubstituted 1,3,5-triazines .
Molecular Structure Analysis
The molecular structure of “s-Triazine, 2,4,6-tris(methylthio)-” is C6H9N3S3 . The InChI string representation of the molecule is InChI=1S/C6H9N3S3/c1-10-4-7-5 (11-2)9-6 (8-4)12-3/h1-3H3 . The Canonical SMILES representation is CSC1=NC (=NC (=N1)SC)SC .
Chemical Reactions Analysis
The chemical reactions involving “s-Triazine, 2,4,6-tris(methylthio)-” are complex and involve multiple steps. The characteristics of the iron (II) complex of this ligand, including optimum conditions of formation, adherence to Beer’s law, and relative stability are described .
Physical And Chemical Properties Analysis
The molecular weight of “s-Triazine, 2,4,6-tris(methylthio)-” is 219.4 g/mol . The XLogP3-AA value is 2.5 , indicating its lipophilicity. It has a Hydrogen Bond Donor Count of 0 .
科学的研究の応用
Adsorbent Based Extraction Techniques
- Application Summary : Triazine-based materials have been used in adsorption-based extraction techniques, such as solid-phase extraction, magnetic solid-phase extraction, solid-phase microextraction, and stir bar sorptive extraction . These techniques are used for the detection of various pollutants, including metal ions, drugs, estrogens, nitroaromatics, pesticides, phenols, polycyclic aromatic hydrocarbons, and parabens .
- Methods of Application : Triazine-functionalized composites, triazine-based polymers, and covalent triazine frameworks have been developed as the adsorbents . The adsorbents rely on the large surface area and the affinity of triazinyl groups with the targets .
- Results or Outcomes : Triazine-based adsorbents have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .
Solar Cell Application
- Application Summary : Triazine-based molecules have been employed to construct different organic materials for solar cell applications, including organic solar cells, dye-sensitized solar cells, and perovskite solar cells .
- Methods of Application : The main synthetic routes to prepare triazine derivatives are illustrated in the research . The triazine-based material’s role in the performance of the solar cells is also discussed, such as a donor, acceptor, hole-transporting material, electron-transporting material, among others .
- Results or Outcomes : The progress, drawbacks, and main issues of the performance of the mentioned solar cells are exposed and discussed in the research .
Synthesis of Multidentate Ligand
- Application Summary : A new multidentate ligand related to s-triazine herbicides 2,4,6-tris(hydrazino)-s-triazine (THSTZ) and its metal complexes was synthesized .
- Methods of Application : The complexes were investigated by m.s., n.m.r., i.r., u.v.–vis and AA spectroscopic techniques .
- Results or Outcomes : The results of the investigation are detailed in the research .
Drug Discovery and Bioconjugation
- Application Summary : s-Triazine is a privileged structure in medicinal chemistry . It has wide applications in biological systems as an antibacterial, antiviral, anticancer, and antifungal agent .
- Methods of Application : 2,4,6-Trichloro-1,3,5-triazine (TCT) is the starting core to afford several s-triazine derivatives, taking advantage of its low cost and easy manipulation of three independent, readily tunable ring positions, which facilitates the sequential nucleophilic substitutions reactions with almost all types of nucleophiles (S, O and N) .
- Results or Outcomes : The wide activity spectrum of s-triazine includes inhibition against MAO-A and -B, anticancer/antiproliferative and antimicrobial activity, antibacterial activity against MDR clinical isolates, antileishmanial agent, and use as drug nano delivery system .
Inflammation and Cancer Growth Inhibition
- Application Summary : The 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine induced inhibition of inflammation and cancer growth .
- Methods of Application : SAR studies underlined the important role of 3- and 4-fluorphenylamino moiety .
- Results or Outcomes : Compound 47 significantly reduced tumor tissue in several animal models and decreased PC-3 proliferation with an IC 50 value of 20 µM .
Adsorption-Based Extraction Techniques
- Application Summary : Triazine-based materials have been used in adsorption-based extraction techniques, such as solid-phase extraction, magnetic solid-phase extraction, solid-phase microextraction, and stir bar sorptive extraction . These techniques are used for the detection of various pollutants, including metal ions, drugs, estrogens, nitroaromatics, pesticides, phenols, polycyclic aromatic hydrocarbons, and parabens .
- Methods of Application : Triazine-functionalized composites, triazine-based polymers, and covalent triazine frameworks have been developed as the adsorbents . The adsorbents rely on the large surface area and the affinity of triazinyl groups with the targets .
- Results or Outcomes : Triazine-based adsorbents have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .
特性
IUPAC Name |
2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWQATAKCGOGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206216 | |
| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazine, 2,4,6-tris(methylthio)- | |
CAS RN |
5759-58-0 | |
| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5759-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005759580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5759-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS(METHYLTHIO)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA2U24VR6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




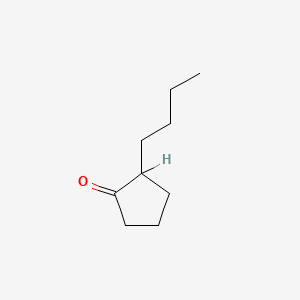

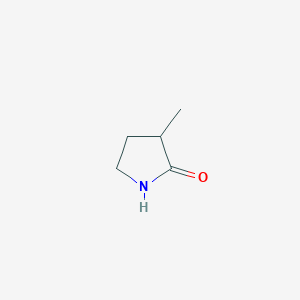

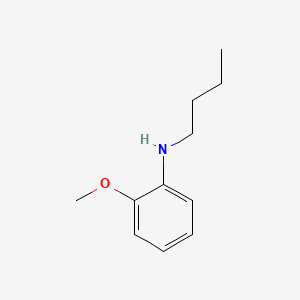

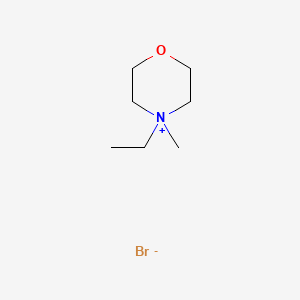


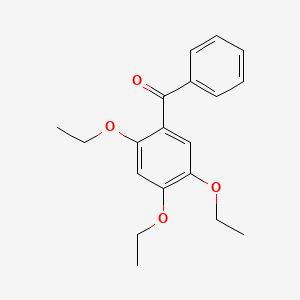
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)